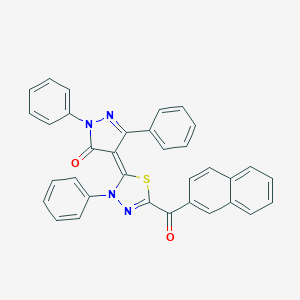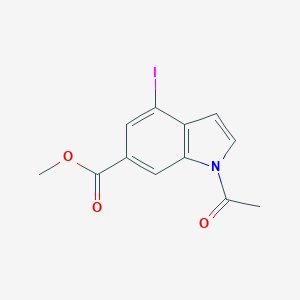
4-(5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as NPTD, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. NPTD belongs to the class of compounds known as pyrazolones, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of NPTD is not fully understood. However, studies have suggested that NPTD exerts its biological activities by modulating various signaling pathways. For example, NPTD has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. NPTD has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
NPTD has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that NPTD exhibits potent antioxidant activity, which may contribute to its anti-inflammatory and anticancer activities. NPTD has also been shown to modulate various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and DNA topoisomerase II, which is involved in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NPTD is its broad-spectrum anticancer activity. NPTD has been shown to exhibit potent activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage of NPTD is its potent anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
One of the limitations of NPTD is its relatively low solubility in water, which may limit its bioavailability. Another limitation is the lack of information on its pharmacokinetics and toxicity, which are important considerations for further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on NPTD. One area of research is the development of more efficient synthesis methods to improve its yield and purity. Another area of research is the investigation of its pharmacokinetics and toxicity in animal models, which will be important for further development as a therapeutic agent.
Another area of research is the investigation of its potential use in combination therapy with other anticancer agents. Studies have shown that NPTD exhibits synergistic activity with various chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Finally, there is a need for further investigation of its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have shown that NPTD exhibits potent anti-inflammatory activity, making it a promising candidate for further development as an anti-inflammatory agent.
Conclusion
In conclusion, NPTD is a synthetic compound that has been extensively studied for its potential use in various scientific applications. Its broad-spectrum anticancer activity and potent anti-inflammatory activity make it a promising candidate for further development as a therapeutic agent. However, further research is needed to investigate its pharmacokinetics, toxicity, and potential use in combination therapy and the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of NPTD involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to give 2-naphthoyl chloride. This is followed by the reaction of 2-naphthoyl chloride with hydrazine hydrate to give 2-naphthohydrazide. The next step involves the reaction of 2-naphthohydrazide with phenyl isothiocyanate to give 5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-one. Finally, the reaction of 5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-one with 2,5-diphenyl-1H-pyrazol-3-one in the presence of a base gives NPTD.
Wissenschaftliche Forschungsanwendungen
NPTD has been extensively studied for its potential use in various scientific applications. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that NPTD exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. NPTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been the potential use of NPTD as an anti-inflammatory agent. Studies have shown that NPTD exhibits potent anti-inflammatory activity in various animal models of inflammation, including carrageenan-induced paw edema and cotton pellet-induced granuloma formation.
Eigenschaften
Molekularformel |
C34H22N4O2S |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(4E)-4-[5-(naphthalene-2-carbonyl)-3-phenyl-1,3,4-thiadiazol-2-ylidene]-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C34H22N4O2S/c39-31(26-21-20-23-12-10-11-15-25(23)22-26)32-36-38(28-18-8-3-9-19-28)34(41-32)29-30(24-13-4-1-5-14-24)35-37(33(29)40)27-16-6-2-7-17-27/h1-22H/b34-29+ |
InChI-Schlüssel |
UJQNPHZOVIMGEX-RIHQVDFKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C/3\N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=C3N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=C3N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)

![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)